molecular formula C21H25N5O2 B2625150 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide CAS No. 1428374-49-5

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide

カタログ番号 B2625150
CAS番号: 1428374-49-5
分子量: 379.464
InChIキー: RCVXQPUWVJJXAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential use in treating various diseases, including cardiovascular disease, pulmonary hypertension, and erectile dysfunction.

作用機序

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 works by inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, leading to vasodilation and improved cardiac function. It also reduces pulmonary artery pressure and improves pulmonary function in animal models of pulmonary hypertension. Additionally, it enhances erectile function in animal models of erectile dysfunction.

実験室実験の利点と制限

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes. Additionally, it has been extensively studied in animal models, providing a wealth of information on its effects and mechanisms of action.
However, there are also some limitations to using this compound 73-6691 in lab experiments. It may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of results. Additionally, its effects may vary depending on the species and tissue type being studied.

将来の方向性

There are several future directions for research on N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691. One area of interest is its potential use in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and sickle cell disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound 73-6691 and its effects on other signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound 73-6691 in humans.

合成法

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 involves several steps, including the reaction of 4-butoxybenzoyl chloride with 2-(2-aminoethyl)pyridine, followed by the reaction of the resulting intermediate with 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide 73-6691 has been extensively studied for its potential use in treating various diseases, including cardiovascular disease, pulmonary hypertension, and erectile dysfunction. It has been shown to improve cardiac function and reduce pulmonary artery pressure in animal models of heart failure and pulmonary hypertension. Additionally, it has been shown to enhance erectile function in animal models of erectile dysfunction.

特性

IUPAC Name

4-butoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-2-3-16-28-18-8-6-17(7-9-18)21(27)23-13-12-22-19-10-11-20(25-24-19)26-14-4-5-15-26/h4-11,14-15H,2-3,12-13,16H2,1H3,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVXQPUWVJJXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。